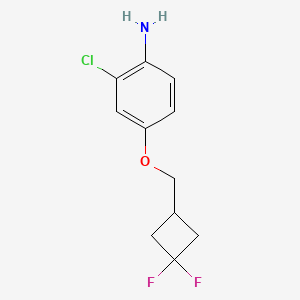
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a difluorocyclobutyl methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:
Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.
Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxyaniline: Similar structure but lacks the difluorocyclobutyl group.
3,3-Difluorocyclobutylamine: Contains the difluorocyclobutyl group but lacks the chloroaniline core.
Uniqueness
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is unique due to the presence of both the chloroaniline core and the difluorocyclobutyl methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H12ClF2NO |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
Clave InChI |
GQKPLGZIWGQKNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


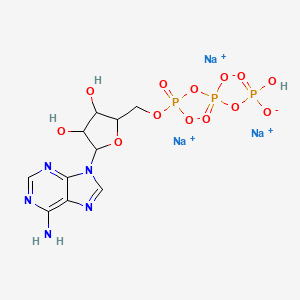

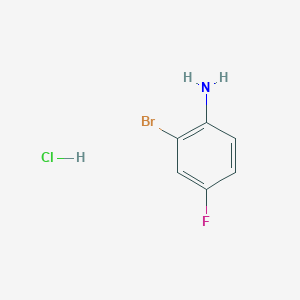
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)


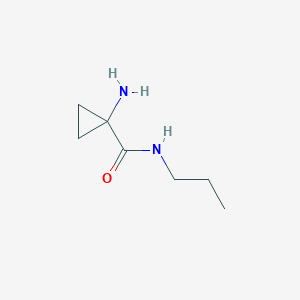
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
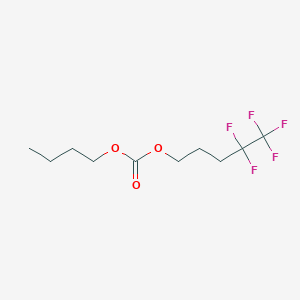
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
